molecular formula C8H7ClFNS B12328347 5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine

5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine

Katalognummer: B12328347
Molekulargewicht: 203.66 g/mol
InChI-Schlüssel: LTQXFBFZGKEKBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzothiazine ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with chloroacetyl chloride in the presence of a base, followed by fluorination using a suitable fluorinating agent . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazines, which can further undergo additional modifications for specific applications .

Wissenschaftliche Forschungsanwendungen

5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H7ClFNS

Molekulargewicht

203.66 g/mol

IUPAC-Name

5-chloro-7-fluoro-3,4-dihydro-2H-1,4-benzothiazine

InChI

InChI=1S/C8H7ClFNS/c9-6-3-5(10)4-7-8(6)11-1-2-12-7/h3-4,11H,1-2H2

InChI-Schlüssel

LTQXFBFZGKEKBF-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=C(N1)C(=CC(=C2)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.